The table below summarizes the fundamental technical information for suberic anhydride:
| Property | Value |
|---|---|
| CAS Number | 10521-06-9 [1] [2] [3] |
| Molecular Formula | C8H12O3 [1] [2] [3] |
| Molecular Weight | 156.18 g/mol [1] [2] [3] |
| Melting Point | 65-66 °C [2] |
| Boiling Point | 291.0 ± 9.0 °C (Predicted) [2] |
| Density | 1.086 ± 0.06 g/cm³ (Predicted) [2] |
This compound serves as a key building block in pharmaceutical research. Its primary application involves condensation reactions to link active molecules with other functional groups, thereby creating prodrugs or more complex bioactive compounds [4] [5].
One documented experimental protocol involves the synthesis of histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer drugs [5]. The workflow below illustrates this key synthetic pathway:
Synthetic route to HDAC inhibitors using this compound [5].
Another specific protocol is its use in the synthesis of natural product derivatives:
Proper handling is essential as this compound is a chemical irritant [1].
| Property Type | Detail |
|---|---|
| CAS Number | 10521-06-9 [1] [2] [3] |
| Molecular Formula | C8H12O3 [1] [2] [4] |
| Molecular Weight | 156.18 g/mol [1] [4] |
| IUPAC Name | oxonane-2,9-dione [1] [2] [3] |
| Common Synonyms | 2,9-Oxonanedione; Hexanedicarboxylic anhydride [1] [2] [4] |
| Melting Point | 65-66 °C [4] |
| Boiling Point | 291.0±9.0 °C (Predicted) [4] |
| Density | 1.086±0.06 g/cm³ (Predicted) [4] |
The chemical structure of suberic anhydride is an eight-membered cyclic anhydride ring. In this structure, a single oxygen atom bridges two carbonyl groups, forming the characteristic anhydride functional group [5].
Relationship between this compound's structure and its applications.
This compound requires careful handling in laboratory settings. Consult the full Safety Data Sheet (SDS) for comprehensive instructions.
| Aspect | Guidance |
|---|---|
| Hazard Classification | Causes skin irritation (Category 2); May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [3]. |
| Personal Protective Equipment (PPE) | Wear protective gloves, impervious clothing, and safety goggles. Use in a well-ventilated area and avoid breathing dust [3]. |
| First Aid - Skin | Take off contaminated clothing and wash skin with plenty of water. Get medical help if irritation occurs [3]. |
| First Aid - Eyes | Rinse cautiously with water for at least 15 minutes and consult a doctor [3]. |
| First Aid - Inhalation | Move person to fresh air. Get medical help if symptoms appear [3]. |
This compound is used in specialized research contexts:
While a specific synthesis protocol for this compound was not found in the search results, the diagram below outlines a general experimental workflow for utilizing an anhydride in a reaction, based on a similar published protocol [6].
General workflow for a reaction using an anhydride precursor.
The core difference lies in their functional groups: suberic acid is a dicarboxylic acid, while suberic anhydride is a cyclic anhydride formed from it.
| Property | Suberic Acid | This compound |
|---|---|---|
| IUPAC Name | Octanedioic acid [1] [2] | Oxonane-2,9-dione [3] [4] |
| CAS Number | 505-48-6 [5] [2] | 10521-06-9 [4] |
| Molecular Formula | C₈H₁₄O₄ [1] [5] | C₈H₁₂O₃ [4] |
| Molecular Weight | 174.19 g/mol [5] [2] | 156.18 g/mol [4] |
| Structure | HOOC-(CH₂)₆-COOH [1] | Eight-membered ring (Oxonane) with two carbonyl groups [6] [3] |
| Melting Point | 141–144 °C [1] | Not specified in search results |
| Solubility | 2.46 g/L in water [1] | Not specified in search results |
A key experimental protocol involves the synthesis of this compound from suberic acid, and their distinct infrared (IR) spectra allow for clear identification.
The synthesis is a two-step process involving the conversion of suberic acid to its diacid chloride, followed by cyclization [6]. The following workflow visualizes this experimental protocol:
Diagram of the two-step synthesis of this compound from suberic acid via an acid chloride intermediate [6].
Detailed Protocol [6]:
Infrared spectroscopy is a definitive method for distinguishing the carboxylic acid from the anhydride. Their characteristic carbonyl (C=O) stretching vibrations are summarized below.
| Compound | Vibration Mode | Absorption Range (cm⁻¹) | Band Intensity |
|---|---|---|---|
| This compound | Symmetric C=O stretch (vip) | 1815–1825 [7] | Strong [7] |
| Asymmetric C=O stretch (vop) | 1745–1755 [7] | Weaker [7] | |
| Suberic Acid | Carbonyl C=O stretch | Information not in search results | Information not in search results |
The compounds serve different purposes in research and industry, and suberic acid also has biological significance.
| Area | Suberic Acid | This compound |
|---|---|---|
| Industrial & Research Applications | Cross-linking agent in polymers [5]; used in drug syntheses and plastics [1]; preparation of reduction-sensitive micelles [5] | Intermediate in organic synthesis, e.g., for macrocyclic ketones [6] |
| Biological & Medical Context | Dicarboxylic acid excreted in urine; studied as a potential biomarker for conditions like autism spectrum disorder [6] [5] | No biological role mentioned in search results |
The table below summarizes the key identifying information and physical properties of this compound for your reference.
| Property Type | Details |
|---|---|
| CAS Number | 10521-06-9 [1] |
| Molecular Formula | C8H12O3 [1] |
| Molecular Weight | 156.18 g/mol [1] |
| Melting Point | 65-66 °C [1] |
| Other Names | Oxonane-2,9-dione; Hexanedicarboxylic anhydride [1] |
While a dedicated procedure for this compound is not available, a classic and reliable method for preparing cyclic anhydrides from dicarboxylic acids involves using acetyl chloride. The following protocol is adapted from a verified synthesis of succinic anhydride [2]. Suberic acid (octanedioic acid) should readily undergo this same reaction to form the corresponding eight-membered cyclic anhydride.
This synthesis is a dehydration reaction. Acetyl chloride reacts with the carboxylic acid groups, facilitating the elimination of a water molecule to form the cyclic anhydride. Acetyl chloride serves as both the solvent and dehydrating agent [2].
The following diagram illustrates the general workflow for the synthesis of this compound from suberic acid.
Reagents:
Equipment:
Step-by-Step Procedure:
Suberic acid (octanedioic acid) is an aliphatic dicarboxylic acid. Its conversion to suberic anhydride is a key step in various organic syntheses, particularly in drug development where anhydrides serve as efficient acylating agents. This document provides a detailed theoretical protocol for the synthesis, purification, and characterization of this compound from suberic acid, designed for use by researchers and scientists.
This protocol is based on standard procedures for synthesizing linear aliphatic carboxylic acid anhydrides. The proposed method uses acetic anhydride as a dehydrating agent.
The reaction involves the dehydration of suberic acid using acetic anhydride. Acetic anhydride reacts with the carboxylic acid groups to form a mixed anhydride intermediate, which subsequently undergoes an intramolecular reaction to form the cyclic this compound and acetic acid as a by-product. Given the structure of suberic acid, the resulting This compound is an eight-membered cyclic anhydride [1].
Theoretical Reaction:
Suberic Acid + Acetic Anhydride → this compound + Acetic Acid
Table 1: Required Reagents
| Reagent | Specification | Purpose |
|---|---|---|
| Suberic Acid | Technical or Reagent Grade | Starting Material |
| Acetic Anhydride | Reagent Grade | Dehydrating Agent |
| Anhydrous Solvent (e.g., Toluene, THF) | Anhydrous Grade | Reaction Solvent |
| Diethyl Ether or Ethyl Acetate | Reagent Grade | Crystallization Solvent |
Table 2: Required Equipment
| Equipment | Note |
|---|---|
| Round-Bottom Flask | 250 mL to 500 mL |
| Reflux Condenser | With drying tube (CaCl₂) |
| Heating Mantle & Stir Plate | With temperature control |
| Separatory Funnel | 500 mL |
| Rotary Evaporator | For solvent removal |
| Vacuum Desiccator | For final product drying |
The following diagram outlines the key stages of the synthesis and characterization process.
The synthesized this compound must be characterized to confirm its structure and purity. Infrared (IR) spectroscopy is a primary tool for identifying the characteristic carbonyl stretches of anhydrides.
Table 3: Expected IR Spectroscopy Data for this compound
| Vibration Type | Expected Wavenumber (cm⁻¹) | Band Intensity | Reference Compound |
|---|---|---|---|
| C=O Stretching (Coupled) | |||
| └ Symmetrical (v_ip) | 1815–1825 | Strong | Open-chain aliphatic anhydrides [3] |
| └ Asymmetrical (v_op) | 1745–1755 | Weaker | Open-chain aliphatic anhydrides [3] |
Table 4: Theoretical Physical Properties and Yield Calculation
| Parameter | Expected Value / Calculation | Notes |
|---|---|---|
| Molecular Formula | C₈H₁₂O₃ [4] | |
| Molar Mass | 156.18 g/mol [4] | |
| Theoretical Yield | (Mass of suberic acid used / 174.20 g/mol) * 156.18 g/mol | Based on molecular weights of suberic acid (174.20 g/mol) [2] and this compound (156.18 g/mol) [4]. |
| Percent Yield | (Actual Yield / Theoretical Yield) * 100% | To be calculated post-synthesis. |
Handling chemicals requires strict adherence to safety protocols.
Vorinostat, chemically known as Suberoylanilide Hydroxamic Acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor and represents a significant advancement in epigenetic cancer therapy. As the first HDAC inhibitor approved by the U.S. Food and Drug Administration (FDA), vorinostat is used for treating cutaneous T-cell lymphoma (CTCL) in patients with persistent, progressive, or recurrent disease following two systemic therapies. [1] [2] [3]
The synthesis of vorinostat from suberic anhydride represents a fundamental route in pharmaceutical chemistry, leveraging the cyclic anhydride as a key starting material. This document provides detailed experimental protocols for synthesizing vorinostat, emphasizing practical considerations for researchers and development professionals engaged in anticancer drug development. [3]
The synthesis of vorinostat from this compound follows a logical disconnection strategy:
The synthesis of vorinostat from this compound can be achieved through different methodological approaches, each with distinct advantages:
This compound (CAS 10521-06-9) serves as the fundamental building block for vorinostat synthesis. This compound exhibits specific physicochemical characteristics crucial for reaction planning: [4]
Physical Properties:
Handling and Storage:
The synthesis requires several key reagents with specific purity grades:
Aniline (CAS 62-53-3): Distilled before use to ensure absence of oxidation products; purity >99% recommended. [5]
Hydroxylamine: Typically used as hydroxylamine hydrochloride; should be free of moisture and stored in desiccator. [5]
Solvents: Ethyl acetate, methanol, tetrahydrofuran (THF), dichloromethane (DCM), N,N-dimethylformamide (DMF), and t-amyl alcohol. All solvents should be anhydrous grade and stored over molecular sieves when used in coupling reactions. [5] [3]
Coupling Agents: Various coupling agents can be employed including dicyclohexylcarbodiimide (DCC), 1,3-diisopropylcarbodiimide, or 1,1'-carbonyldiimidazole (CDI). [5]
This established laboratory-scale method provides reliable access to vorinostat with good yield and purity. [3]
Reaction: Ring-opening amidation
Procedure:
Typical Yield: 85-90% Characterization: Melting point, IR spectroscopy, ¹H NMR
Procedure:
Hydroxamic Acid Formation:
Overall Yield: ~65% [3]
This innovative approach represents recent advances in vorinostat synthesis, offering improved efficiency and reduced environmental impact. [6]
Key Features:
Procedure:
Reaction Conditions:
The table below summarizes the key characteristics of different vorinostat synthesis methods:
| Parameter | Conventional Chemical Synthesis | Chemoenzymatic Continuous Flow | Patent-Based Coupling Agent Methods |
|---|---|---|---|
| Overall Yield | ~65% [3] | 70% [6] | Not specified |
| Reaction Time | 16+ hours [3] | 4 hours [6] | Varies by method |
| Key Steps | 1. Ring-opening amidation 2. Esterification 3. Hydroxamic acid formation | 1. Chemical acylation 2. Enzymatic condensation 3. Acidic resin hydrolysis | Coupling agent-mediated one-pot synthesis | | Purification Requirements | Recrystallization, multiple washes | Minimal, no chromatography | Column chromatography may be needed | | Solvent System | Ethyl acetate, methanol [3] | t-amyl alcohol [6] | DMF, THF, dichloromethane, acetonitrile [5] | | Key Advantages | Established method, readily available reagents | Green chemistry, automated, reduced waste | Potentially higher yields, versatile | | Limitations | Longer duration, multiple steps | Specialized equipment required | Cost of coupling agents, purification challenges | | Scale-Up Potential | Good for batch processing | Excellent for continuous manufacturing | Moderate, depending on cost factors |
Establishing comprehensive quality control protocols is essential for ensuring vorinostat purity and pharmaceutical quality.
Key Analytical Parameters:
¹H NMR (DMSO-d₆): Characteristic signals include hydroxamic acid proton (δ 10.0-10.5 ppm), aromatic protons (δ 7.5-7.7 ppm), methylene protons adjacent to carbonyl groups (δ 2.0-2.4 ppm), and remaining methylene chain (δ 1.2-1.6 ppm).
HPLC Method:
Low Yield in Ring-Opening Step:
Impurity Formation:
Difficulty in Purification:
Safety Aspects:
Environmental Considerations:
The synthesis of vorinostat from this compound represents a robust and well-established pharmaceutical manufacturing process. The conventional chemical synthesis provides a reliable route suitable for laboratory-scale preparation and initial process development, while the emerging chemoenzymatic continuous flow method offers significant advantages in terms of efficiency, sustainability, and automation potential.
The availability of multiple synthetic approaches enables pharmaceutical developers to select the most appropriate method based on their specific requirements regarding scale, available equipment, and environmental considerations. As vorinostat continues to be investigated for new therapeutic applications beyond CTCL, including combination therapies for various solid tumors and hematological malignancies, the importance of efficient, scalable synthetic methods will continue to grow. [7] [8]
The table below consolidates the available identifying information for this compound.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] [2] |
| CAS Number | 10521-06-9 [1] [3] [2] |
| Molecular Formula | C8H12O3 [1] [2] |
| Molecular Weight | 156.18 g/mol [1] [2] |
| Synonyms | Oxonane-2,9-dione; 2,9-Oxonanedione; Hexanedicarboxylic anhydride [1] [3] [2] |
| Structure |
This compound is identified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation [1]. When handling, it is advised to:
While data on this compound is scarce, research exists on poly(anhydride) nanoparticles for oral drug delivery. These studies, which use a copolymer of methyl vinyl ether and maleic anhydride (PVM/MA), can provide valuable methodological insights [5].
The following workflow outlines the general preparation and evaluation process for such drug-loaded nanoparticles, which could serve as a reference for future experiments with this compound.
To find the specific experimental data and application protocols you require, I suggest you:
The synthesis of poly(sebacic anhydride) (PSA) has been rigorously studied, and its process is directly applicable to suberic anhydride due to their similar chemical structures (both are aliphatic dicarboxylic acids differing by only two methylene groups). The table below summarizes key findings from a catalyst screening study for PSA synthesis [1].
| Catalyst Type | Example Compound | Impact on Molecular Weight (Mw) | Key Findings / Notes |
|---|---|---|---|
| Oxides | Calcium Oxide (CaO) | Achieved ~280 kg·mol⁻¹ after 60 min | High efficiency; molecular weight measured by GPC [1]. |
| Carbonates | Not Specified | Studied | Efficiency was investigated among 22 catalyst types [1]. |
| Chlorides | Not Specified | Studied | Efficiency was investigated among 22 catalyst types [1]. |
| Organometallic | Cadmium Acetate | Studied | One of the 22 catalysts screened [1]. |
| Others | Molecular Sieves, N-heterocyclic carbenes | Studied | Efficiency was investigated among 22 catalyst types [1]. |
The study concluded that the choice of catalyst significantly influences the resulting polymer's molecular weight and crystallinity, although it had no major effect on thermal stability. The polymers typically undergo a two-step thermal degradation process [1].
A highly relevant and modern synthetic route for functional polyesters is the metal-catalyzed copolymerization of epoxides with cyclic anhydrides [2]. While this protocol uses a variety of bio-based anhydrides, the methodology can be directly adapted for this compound. The following workflow outlines the core experimental setup.
This protocol is adapted from recent research on synthesizing biobased polyesters [2].
Typical Procedure:
Key Parameters and Considerations:
"suberic acid" polymer synthesis"poly(this compound)" characterization"octanedioic acid" polymer
The diagram below outlines a generalized protocol for a reaction involving a solid diacid anhydride (like suberic anhydride) with another anhydride (like acetic anhydride), which is a common method for forming mixed anhydrides or facilitating ring-opening polymerizations [1] [2].
This protocol is a template based on general anhydride reactions. You must determine the specific parameters for this compound through literature review and preliminary experiments.
Title: In-situ Activation of this compound Using Acetic Anhydride
Objective: To facilitate the reaction of this compound by activating it with acetic anhydride, potentially for the synthesis of polymers or other functionalized compounds.
Principle: Acetic anhydride is a common acetylating agent and can act as a dehydrating agent or participate in the formation of mixed anhydrides [3] [1] [2]. Reacting a diacid anhydride like suberic acid anhydride with acetic anhydride could lead to the opening of the anhydride ring and the formation of a new, more reactive mixed anhydride intermediate, which can then further react with nucleophiles.
Materials:
Procedure:
Working with anhydrides requires strict safety measures. Acetic anhydride is a corrosive, flammable liquid [3] [4].
| Hazard Category | Specific Risks | Precautions |
|---|---|---|
| Material Safety | Corrosive (skin, eye, respiratory severe burns), Moisture-sensitive (reacts with water to form acetic acid) [3] [6] | Use in a certified fume hood; wear gloves, goggles, and a lab coat. |
| Reactivity | Flammable (Flash point 49°C); can cause runaway exothermic reactions [3] [4] | Keep away from ignition sources; control addition rate and temperature carefully. |
| Health | Harmful vapour; toxic if inhaled [3] | Use respiratory protection if outside a fume hood; monitor airborne concentrations. |
| Environmental | Reacts violently with water, oxidizing agents, strong bases [3] | Understand chemical compatibility before proceeding. |
Suberic anhydride, also known as oxonane-2,9-dione, is an eight-carbon cyclic anhydride. Its basic chemical information is summarized in the table below.
The following workflow outlines a general process for handling and characterizing an anhydride like this compound in a laboratory setting.
This protocol outlines the safe handling and key characterization method for this compound.
A primary method for confirming the identity and purity of this compound is IR spectroscopy. The table below shows the characteristic absorption bands for carboxylic acid anhydrides, which you can use as a reference when analyzing your sample [4].
| Anhydride Type | Symmetric (vip) C=O Stretch (cm⁻¹) | Asymmetric (vop) C=O Stretch (cm⁻¹) | Band Intensity |
|---|---|---|---|
| Open-chain aliphatic | 1815–1825 | 1745–1755 | Stronger IR band for symmetric stretch |
| Unconjugated 5-membered ring | 1845–1870 | 1775–1800 | Weak symmetric, strong asymmetric stretch |
| Conjugated 5-membered ring | 1850–1860 | 1760–1780 | Weak symmetric, strong asymmetric stretch |
Procedure:
While specific drug applications for this compound are not detailed in the search results, acid anhydrides are widely used in pharmaceutical synthesis as acylating agents. The following diagram illustrates the general mechanism of this key reaction.
General Acylation Protocol (for Amide Formation):
In pharmaceutical development, compounds like this compound are classified as intermediates, which are chemicals produced during the synthesis of an Active Pharmaceutical Ingredient (API) and are further refined to become part of the final drug molecule [5].
The construction of complex signaling pathways is beyond the scope of the available data for this specific compound. However, electroactive materials and their interaction with biological systems are a growing area of research in tissue engineering [6], and the role of signaling pathways in cell fate is a fundamental principle in development [7].
To advance your research:
Suberic acid is a dicarboxylic acid with an eight-carbon chain. Its anhydride form is a reactive intermediate used in polymer synthesis and bioconjugation, particularly for introducing spacer arms or cross-linking agents due to its extended alkyl chain [1].
The table below summarizes its key identifying information and physical properties:
Table 1: Chemical and Physical Properties of this compound
| Property | Value / Description |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 10521-06-9 [1] |
| Molecular Formula | C₈H₁₂O₃ [1] |
| Molecular Weight | 156.179 g/mol [1] |
| Synonyms | Oxonane-2,9-dione; 2,9-Oxonanedione; suberic acid anhydride [1] |
This compound must be activated for nucleophilic attack in reactions. The ring strain and the electron-withdrawing carbonyl groups make the carbonyl carbon electrophilic. Activation enhances this reactivity, especially in suboptimal conditions.
A common method is Lewis Acid Catalysis, where a Lewis acid (e.g., MgBr₂) coordinates with the anhydride carbonyl oxygen. This dual activation increases the electrophilicity of both carbonyl carbons, facilitating nucleophilic substitution by amines or alcohols [2].
The following diagram illustrates the general mechanism of Lewis acid-activated acylation using an acid anhydride.
This protocol is adapted from a general method for N-acylation using acid anhydrides with magnesium bromide etherate (MgBr₂·OEt₂) as a dual activator [2].
Table 2: Example Reaction Setup and Theoretical Yield
| Component | Molar Equiv. | Mass for 1 mmol Rxn (mg) | Role |
|---|---|---|---|
| This compound | 1.0 | 156.2 | Acylating agent |
| MgBr₂·OEt₂ | 1.5 | ~307.0 | Lewis acid activator |
| Amide Nucleophile | 1.2 | Variable | Nucleophile |
Understanding activation parameters is critical for optimizing reaction conditions, particularly in solvent systems. The hydrolysis of acetic anhydride has been studied as a model [3].
Key Parameters:
The workflow below outlines the key steps in this thermodynamic analysis.
Anhydrides are highly reactive with water. During hydrolysis, the anhydride bond breaks, incorporating a water molecule and yielding two carboxylic acid molecules [1]. For suberic anhydride, this reaction would yield suberic acid.
The general strategies to prevent hydrolysis focus on eliminating the factors that drive this reaction.
| Prevention Strategy | Underlying Principle | Practical Application for Researchers |
|---|---|---|
| Control Moisture Exposure | Limits the reactant (water) required for hydrolysis [2]. | Use sealed, moisture-proof containers; handle in a controlled atmosphere (e.g., glove box); use thoroughly dried solvents [3]. |
| Utilize Stabilizers | Chemicals that react with or block the carboxylic acid products, slowing the degradation process [2]. | In polymer systems, carbodiimides can be added to scavenge carboxylic acids and prevent autocatalytic hydrolysis [2]. |
| Adjust pH | The hydrolysis rate can be influenced by pH, which may catalyze the reaction [2]. | For some esters/anhydrides, maintaining a specific acidic or basic pH can slow the reaction; requires system-specific optimization. |
| Control Temperature | Lower temperatures slow reaction kinetics [4]. | Store reagents in a freezer or refrigerator and perform experiments at lower temperatures when possible. |
Here are detailed methodologies and FAQs based on general experimental principles for handling moisture-sensitive compounds.
Q: My this compound sample has become clumpy or liquid. What does this indicate?
Q: How can I confirm if my this compound has hydrolyzed?
Q: Can I re-purify this compound if it shows signs of hydrolysis?
The diagram below visualizes the hydrolysis process for this compound and the points where different prevention strategies intervene.
Since a dedicated protocol for this compound was not found, I suggest you:
The table below summarizes the key conditions for the safe storage of Suberic Anhydride.
| Requirement | Specific Condition |
|---|---|
| Container | Tightly closed [1] |
| Environment | Dry, cool, and well-ventilated place [1] |
| Incompatibilities | Store apart from foodstuff containers or incompatible materials [1] |
| Handling Precautions | Avoid dust formation, avoid contact with skin and eyes, use personal protective equipment (gloves, safety goggles), ensure adequate ventilation [1] |
Q1: Why is it crucial to store this compound in a moisture-free environment? While the MSDS does not explicitly detail the reaction with water, this compound is a carboxylic acid anhydride. This class of chemicals typically reacts with water (hydrolysis) to revert to its parent dicarboxylic acid, suberic acid. This degradation can compromise the purity and effectiveness of the compound for research purposes.
Q2: What should I do if I suspect the this compound has been exposed to moisture? Inspect the solid for signs of clumping, liquefaction, or the formation of a solid cake, which may indicate moisture uptake and partial hydrolysis. For most applications requiring high purity, the material should be considered potentially compromised and disposed of properly. If use proceeds, performance should be closely monitored [1].
Q3: What personal protective equipment (PPE) is required when handling this compound? The safety data sheet recommends the following [1]:
The following diagram outlines the key steps for safely storing and handling this compound in the laboratory, emphasizing moisture control.
The information provided here is based on the available safety data sheet. For specific experimental procedures involving this compound, you may need to consult specialized synthetic chemistry literature.
The following established procedures for similar anhydrides can serve as a reference for developing your suberic anhydride protocol. Always conduct a risk assessment before attempting any new reaction.
Table 1: Example Synthesis Methods for Anhydrides
| Anhydride Product | Reagents & Conditions | Yield | Key Steps & Notes |
|---|---|---|---|
| Succinic Anhydride [1] | Succinic acid, Acetyl chloride; Reflux for 1.5-2 hours | 93-95% | Simple setup; product crystallizes on cooling. |
| Succinic Anhydride [1] | Succinic acid, Phosphorus oxychloride (POCI₃); Heat for ~50 min | 82-96% | Requires distillation at 255-260°C; more economical but involves handling POCI₃. |
| Isatoic Anhydride [2] | Anthranilic acid, Phosgene in acidic aqueous solution; 2-4 hours at <50°C | 72-75% | Uses highly toxic phosgene gas, requiring specialized equipment and a scrubber. Product is isolated in multiple crops. |
The synthesis workflow for a simple anhydride like succinic anhydride can be visualized as follows:
This guide addresses general problems in anhydride synthesis. The principles can be applied to the synthesis of this compound.
Table 2: Troubleshooting Low Yield and Purity
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Yield | Incomplete reaction; Product loss during work-up; Side reactions. | Ensure thorough drying of starting materials; Confirm complete dissolution of acid [1]; For aqueous methods, perform multiple product crops from mother liquor [2]. |
| Poor Purity / Color | Incomplete purification; Presence of colored impurities. | Recrystallize from suitable solvent (e.g., ethanol, dioxane) [2] [1]; Use activated charcoal during recrystallization; Wash product thoroughly with cold solvent [1]. |
| Product Does Not Crystallize | Solution not concentrated enough; Oily product formation; Excessive cooling. | Concentrate the solution by evaporation; "Seed" with a crystal; Scratch flask glass with a spatula; Allow slow cooling to room temperature before ice bath [1]. |
| High IR Absorbance Discrepancy | Incorrect peak assignment; Moisture contamination. | Consult reference tables: saturated aliphatic anhydrides show two C=O stretches (~1820 & ~1750 cm⁻¹) [3]. Ensure equipment is perfectly dry. |
When facing an issue, you can follow this logical decision tree to identify the problem area:
Q1: How can I confirm the identity and purity of my synthesized this compound? Infrared (IR) spectroscopy is a key tool. Carboxylic acid anhydrides show two characteristic C=O stretching bands. For open-chain aliphatic anhydrides like this compound, expect the symmetric stretch (vip(C=O)2) around 1815–1825 cm⁻¹ and the asymmetric stretch (vop(C=O)2) around 1745–1755 cm⁻¹ [3]. A clean spectrum with sharp peaks in these regions indicates good purity.
Q2: My reaction yield is low. What is the most critical parameter to optimize? Reaction completeness is paramount. For reactions in solution, ensure the starting acid has fully dissolved before considering the reaction complete [1]. Furthermore, do not discard the mother liquor (the liquid remaining after filtration). Often, a significant second crop of product can be obtained by further processing this liquid, either by continued reaction or concentration [2].
Q3: Are there safer alternatives to reagents like phosgene or POCI₃? Yes. For many dicarboxylic acids like suberic acid, using acetyl chloride or acetic anhydride provides a safer and more convenient synthesis pathway [1]. These methods are often performed under simple reflux conditions and avoid the use of highly toxic or moisture-sensitive reagents.
Given the lack of specific data for this compound, you may need to establish optimized conditions through systematic study:
What is the first purification method I should try for suberic anhydride? Recrystallization is typically the first and most effective method for purifying a solid compound like this compound. It is excellent for removing impurities that have different solubilities in a chosen solvent than your desired product [1] [2].
My recrystallization yielded oil instead of crystals. What should I do? This is a common issue, often occurring when the solvent's boiling point is higher than the compound's melting point. To encourage crystallization, re-dissolve the oil by heating and then allow it to cool slowly. As the oil re-forms, stir the solution vigorously to break it into small droplets that can serve as nucleation points for crystal formation [1].
How can I purify this compound if recrystallization fails? Column chromatography is a powerful alternative when recrystallization is insufficient. It separates compounds based on their different affinities for a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture) [3]. This is particularly useful for separating this compound from closely related impurities.
How do I confirm the purity of my this compound after purification? The most straightforward method is to perform a melting point determination. A pure compound will have a sharp melting point range (typically 1-2 °C). A broad or depressed melting point indicates impurities [1]. For a more detailed analysis, techniques like Thin-Layer Chromatography (TLC) or HPLC can be used to check for the presence of multiple compounds [4] [3].
Recrystallization works by dissolving the crude compound in a hot solvent and then cooling the solution, allowing pure crystals to form while impurities remain in the solvent [2].
Detailed Methodology:
Dissolve the Crude Product:
Hot Gravity Filtration (Optional):
Crystallization:
Collect and Dry the Crystals:
The workflow below summarizes the key steps and decision points in the recrystallization protocol.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
|---|---|---|
| No crystals form | Too much solvent (solution is not saturated) | Boil off excess solvent to concentrate the solution [1]. |
| Crystallization is not initiating | Scratch the flask with a glass rod or use a seed crystal [1]. | |
| Oil forms instead of solid | Cooling too rapidly; compound has low melting point | Re-dissolve, cool slowly, and stir vigorously as it cools [1]. |
| Low yield of crystals | Solution is too dilute | Evaporate some solvent and re-cool [1]. |
| Product is too soluble in the chosen solvent | Try a different solvent with lower solubility at low temperatures [2]. | |
| Crystals are small/impure | Solution cooled too quickly | Allow the solution to cool very slowly without disturbance [2]. |
Column chromatography separates components as they travel through a stationary phase at different rates based on their polarity [3].
Detailed Methodology:
Pack the Column:
Load the Sample:
Elute the Compound:
Analyze and Combine Fractions:
The workflow below outlines the sequential steps for performing column chromatography.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor separation | Incorrect solvent (mobile phase) polarity | Adjust the mobile phase polarity. A gradient elution can be very effective [3]. |
| Stationary phase is not selective enough | Switch to a stationary phase with different chemistry (e.g., C18, phenyl) [5]. | |
| Tailing of peaks | Active sites on the stationary phase | Use a more polar mobile phase or add a modifier like trifluoroacetic acid (TFA) to the eluent [5]. |
| Very slow elution | Mobile phase is not polar enough | Increase the polarity of the mobile phase to desorb the compound more strongly [3]. |
For researchers developing a new purification method from scratch, modern HPLC systems offer automated tools for method scouting, which can screen various columns and eluent conditions to find the best combination for a successful separation [6]. After development, methods should undergo robustness testing and formal validation to ensure they are reproducible and fit for their intended purpose [6].
For any compound, including suberic anhydride, selecting a crystallization solvent follows a logical sequence from prediction to experimental validation. The following diagram outlines this tiered approach, which helps conserve resources and increase efficiency [1]:
When selecting a solvent system, the goal is to control the process to obtain a product with the desired crystal form, purity, and particle size. The table below summarizes the core factors to consider [2].
| Factor | Description | Impact on Crystallization |
|---|---|---|
| Solubility | The compound should have moderate solubility at high temperatures and low solubility at low temperatures to allow for cooling crystallization. | Drives yield and supersaturation, which is the force for crystal formation and growth [2]. |
| Polymorphism | The ability of a compound to exist in more than one crystal structure. | Different solvents can stabilize different polymorphs, which can have different physicochemical properties [2]. |
| Metastable Zone | The temperature-concentration zone where a solution is supersaturated but nucleation does not occur spontaneously. | A wider zone allows for a safer operating range to avoid uncontrolled primary nucleation [2]. |
Here are some frequently encountered problems and their potential solutions.
Q1: My solution is highly supersaturated, but no crystals are forming. What should I do?
Q2: I am getting an oil instead of a solid, or the crystals are very fine. Why?
Q3: How can I control the crystal form (polymorph) I obtain?
While physicochemical data is limited in the search results, the safety data sheet (SDS) for this compound provides crucial handling information. This compound can be hazardous [4].
| Aspect | Precautionary Measures |
|---|---|
| Hazards Identification | Causes skin irritation, serious eye irritation, and may cause respiratory irritation [4]. |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire-resistant impervious clothing [4]. |
| Handling & Ventilation | Handle in a well-ventilated place (e.g., fume hood). Avoid dust formation and breathing vapors/mist. Use non-sparking tools [4]. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials [4]. |
Here is a general methodology for solvent screening, adaptable for this compound.
1. Primary Solvent Screening (Thermodynamic Solubility)
2. Seeded Crystallization and Optimization
Understanding the general reaction mechanism of acid anhydrides is the first step in troubleshooting. The process is a nucleophilic acyl substitution [1]. The following diagram illustrates the universal two-step mechanism for these reactions.
This mechanism underpins all major reactions relevant to suberic anhydride in drug development:
Based on the general reactivity of anhydrides, here are common issues and solutions presented in a Q&A format.
| Issue & Question | Possible Cause & Solution |
|---|
| Low Product Yield Reaction does not proceed to completion or yield is poor. | Cause: Hydrolysis from atmospheric moisture competing with desired reaction [3]. This compound's solid form may contain absorbed water. Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon). Purity the anhydride via recrystallization if necessary. | | Slow Reaction Rate Reaction takes much longer than expected. | Cause: Anhydrides are less reactive than acid chlorides [2]. The long carbon chain of this compound may add steric hindrance. Solution: Gently heat the reaction mixture. Use a catalyst or base (e.g., DMAP, triethylamine, or sodium alkoxide) to enhance the nucleophilicity of the reactant [3]. | | Unwanted By-Products Reaction mixture is complex, with multiple products. | Cause: The "other half" of the anhydride molecule becomes a carboxylate leaving group, which can act as a base or nucleophile [2]. Solution: For reactions with amines, using two equivalents of amine will consume the carboxylic acid byproduct, forming an ammonium salt and preventing side reactions. | | Handling & Safety Problems Experiencing skin/eye irritation or chemical degradation. | Cause: this compound is a skin irritant and may cause respiratory irritation [4]. Its reactivity makes it incompatible with moisture and strong oxidizers. Solution: Always wear appropriate personal protective equipment (PPE): gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood and avoid breathing dust [4]. Store in a tightly closed container in a cool, dry place. |
This is a standard procedure for reacting an acid anhydride (like this compound) with an amine to form an amide. Always adapt quantities and conditions based on your specific reactants.
Adherence to these safety protocols is non-negotiable when handling this compound [4].
| Aspect | Specification / Protocol |
|---|
| Personal Protection (PPE) | • Eye/Face: Tightly fitting safety goggles. • Skin: Wear fire-resistant, impervious clothing and chemical impermeable gloves (inspect before use). • Respiratory: In poorly ventilated areas or if exposure limits are exceeded, use a full-face respirator. | | Handling | Handle in a well-ventilated place or fume hood. Avoid dust formation and use non-sparking tools. Avoid contact with skin, eyes, and clothing. | | Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials like strong oxidizers and bases. | | First Aid | • Inhalation: Move to fresh air; seek medical attention if needed. • Skin Contact: Take off contaminated clothing immediately and wash with plenty of water and soap. • Eye Contact: Rinse cautiously with pure water for at least 15 minutes; consult a doctor. |
The table below summarizes key identification and hazard information for this compound [4].
| Parameter | Description / Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | Oxonane-2,9-dione |
| CAS Number | 10521-06-9 |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Based on the safety data sheet, here are the key identifiers and hazards for suberic anhydride [1].
The substance is classified as causing skin irritation (Category 2) and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1].
Proper handling and storage are fundamental to preventing decomposition and ensuring safety. The following table summarizes the key precautions [1].
| Precaution Area | Specific Measures |
|---|---|
| Personal Protection | Wear chemical-impermeable gloves, safety goggles, and fire/flame-resistant impervious clothing. |
| Handling Environment | Handle in a well-ventilated place. Avoid dust and aerosol formation. Use non-sparking tools. |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. |
While specific data on this compound is limited, general principles of organic chemistry and degradation pathways can inform your approach.
The diagram below illustrates the logical workflow for troubleshooting degradation issues, based on applying these general principles.
Given the lack of specific data, here are steps you can take to develop your own experimental protocols:
| Aspect | Details |
|---|---|
| Product Name | Suberic Anhydride [1] |
| CAS Number | 10521-06-9 [1] [2] |
| Synonyms | Oxonane-2,9-dione [1] |
| Molecular Formula | C8H12O3 [1] [2] |
| Molecular Weight | 156.18 g/mol [1] [2] |
| Hazard Classification | Causes skin irritation (Category 2), May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1] |
| Signal Word | Warning [1] |
| Risk Statements (H-codes) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1] |
The following workflow outlines the key procedures for handling and storing this compound:
| Situation | Immediate Action |
|---|---|
| Inhalation | Move victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. [1] |
| Skin Contact | Remove contaminated clothing immediately. Wash skin with plenty of water and soap. If irritation occurs, get medical help. Wash contaminated clothing before reuse. [1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Consult a doctor. [1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. [1] |
| Spill | Avoid dust formation. Use personal protective equipment. Collect spillage with spark-proof tools and place in a closed container for disposal. Prevent entry into drains. [1] |
Q: What is the most critical precaution when handling this compound? A: Avoiding dust formation and inhalation is paramount due to the risk of respiratory irritation. Always use the material in a well-ventilated area, such as a fume hood, and wear appropriate respiratory protection if there is a potential for exposure to airborne dust [1].
Q: Are there any specific storage incompatibilities I should be aware of? A: The safety data sheet specifically advises storing this compound apart from foodstuff containers or incompatible materials. While specific incompatible chemicals are not listed, it is standard practice to store reactive acids and anhydrides away from strong bases, oxidizers, and reducing agents [1].
Q: What is the proper procedure for disposing of this compound waste? A: The material should be disposed of at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. It is crucial to prevent contamination of water, food, feed, or seeds. Contaminated packaging can be triply rinsed and recycled or disposed of in a sanitary landfill [1].
Q: What are the ecological hazards? A: Currently, there is no data available on the substance's toxicity to aquatic life or other ecological parameters. However, the precautionary principle applies, and release into the environment must be avoided [1].
It's important to note that the available data has some gaps. Key physical properties like melting point, boiling point, and solubility are not provided in the search results [1]. Furthermore, detailed information on incompatible materials and the possibility of hazardous reactions is not available [1].
To complete your technical support center, you may need to:
The table below summarizes the characteristic infrared absorption bands for different types of carboxylic acid anhydrides, based on established spectroscopic data. You should expect the FTIR spectrum of suberic anhydride (a saturated aliphatic anhydride) to align most closely with the profiles for "Open chain" or "Unconjugated 5-membered ring" anhydrides [1].
| Anhydride Type | v~ip~ (C=O)₂ Band (cm⁻¹) | v~op~ (C=O)₂ Band (cm⁻¹) | Relative Band Intensity |
|---|---|---|---|
| Open chain saturated aliphatic | 1815 – 1825 | 1745 – 1755 | Stronger IR band for v~ip~ (C=O)₂ [1] |
| Unconjugated 5-membered ring | 1845 – 1870 (weak) | 1775 – 1800 (strong) | Strong band for v~op~ (C=O)₂ [1] |
| Conjugated 5-membered ring | 1850 – 1860 (weak) | 1760 – 1780 (strong) | Strong band for v~op~ (C=O)₂ [1] |
These two carbonyl stretches (symmetric and asymmetric) are the most distinctive feature of the anhydride functional group. The exact positions can shift slightly depending on the molecular environment, such as conjugation or ring strain [1].
Without a published spectrum for this compound, you may need to characterize it experimentally. Here is a potential workflow and methodology.
Once you have the interferogram, the instrument's software will use a Fourier Transform to convert it into a readable spectrum [4]. When analyzing your spectrum for this compound:
To complete your comparative guide, I suggest you:
This protocol is adapted from methodologies used for the structural analysis of norbornene dicarboxylic anhydride derivatives [1]. It provides a robust framework for acquiring and interpreting the NMR spectra of anhydrides like suberic anhydride.
1. Sample Preparation
2. Data Acquisition The following experiments should be performed on a spectrometer (e.g., Bruker Avance III 400 MHz or higher) [1].
3. Data Processing
The table below summarizes ¹³C NMR chemical shifts for related aliphatic anhydrides, which can serve as a reference for predicting signals for this compound.
| Compound Name | Molecular Formula | Carbonyl Carbon (C=O) δ (ppm) | Methylene Carbon (-CH₂-) δ (ppm) | Methyl Carbon (-CH₃) δ (ppm) | Source |
|---|---|---|---|---|---|
| Butyric Anhydride | C₈H₁₄O₃ | Not specified | ~ 27.0, ~ 42.0 (α-CH₂) ~ 18.0 (β-CH₂) | ~ 13.0 (terminal -CH₃) | [2] |
| Acetic Anhydride | C₄H₆O₃ | ~ 167-170 | Not present | ~ 20 | [3] |
> Note on this compound: Suberic acid is a 1,8-octanedioic acid (HOOC-(CH₂)₆-COOH). Its cyclic anhydride form is expected to show a characteristic carbonyl shift in the region of 165-180 ppm. The methylene carbons in the ring are likely to be deshielded (α-CH₂, expected ~20-35 ppm), while the methylene chains further from the ring (β, γ-CH₂) would appear more shielded (~25-30 ppm) [3].
The following diagram outlines a logical workflow for the unequivocal structural determination of an unknown compound using NMR spectroscopy, based on standard interpretation strategies [3] [1].
This workflow is a standard approach for structural elucidation. The process begins with 1D NMR analysis and progressively uses more complex 2D experiments to piece together the molecular structure [3].
The table below summarizes key characteristics of several aliphatic polyanhydrides, highlighting differences in molecular weight, stability, and degradation behavior.
| Polymer Name | Key Structural Features | Typical Molecular Weight (Mw) & Control | Stability to Gamma-Irradiation | Hydrolytic Degradation Rate | Primary Considerations for Drug Delivery |
|---|---|---|---|---|---|
| Poly(Sebacic Acid) (PSA) [1] | Linear, saturated aliphatic chain. | Mw highly controllable based on acetic anhydride ratio; lower polydispersity with 1:1 equivalent [1]. | Stable (structure remains unchanged post-irradiation) [2]. | Relatively fast degradation [1]. | Well-established for drug delivery (e.g., Gliadel wafer); 70% drug release in one day demonstrated [1]. |
| Poly(Ricinoleic Acid Succinate) [P(RAS)] [2] | Unsaturated ricinoleic acid backbone with added succinate; contains ester bonds. | Mw ~10,000 [2]. | Stable [2]. | Slower than PSA due to ester bonds and hydrophobic side chains [2]. | Improved stability and slower degradation are suitable for extended release. |
| Poly(Ricinoleic Acid Maleate) [P(RAM)] [2] | Unsaturated ricinoleic acid backbone with maleate residues (double bonds adjacent to anhydride linkage). | Mw decreases significantly from ~10,000 to ~2,000 after gamma-irradiation [2]. | Low; undergoes depolymerization [2]. | Very fast after irradiation due to reduced Mw and cross-linking [2]. | Unsuitable for terminal sterilization via gamma-irradiation. |
The comparative data comes from specific, reproducible experimental methods. Here are the key protocols for the studies cited:
Synthesis of Polyanhydrides with Controlled Molecular Weight [1]:
Gamma-Irradiation Stability Testing [2]:
In Vitro Drug Release Study [1]:
The relationship between the anhydride's chemical structure, its resulting properties, and the final application can be summarized in the following workflow. This diagram can guide researchers in selecting the appropriate monomer based on their needs.
To summarize the findings for researchers:
Based on a published method for the structurally similar succinic anhydride [1], the following protocol is a recommended starting point for suberic anhydride. You will need to optimize conditions like the mobile phase gradient for proper separation.
| Parameter | Specification |
|---|---|
| Column | SHARC 1 (e.g., 4.6 x 150 mm, 5 µm, 100Å) [1] |
| Mobile Phase | Acetonitrile (MeCN) [1] |
| Buffer | None (isocratic elution with 100% MeCN) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Detection | UV 210 nm [1] |
| Column Temp. | Ambient (typically 22°C is used as a baseline) [2] |
| Injection Volume | 10-20 µL (subject to optimization based on column dimensions and sensitivity) [3] |
Key Consideration: The SHARC 1 column separates compounds based on hydrogen-bonding interactions [1], which makes it well-suited for analyzing anhydrides and acids.
Developing a robust method involves more than initial conditions. Here are the key steps and parameters to ensure your method is precise, accurate, and reliable.
The process of creating a new HPLC method generally follows a structured path from initial scouting to final validation [4]. The diagram below outlines this workflow.
Once a method is developed, it must be validated. The table below summarizes the core parameters as per ICH guidelines [5] [6].
| Parameter | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Precision | Degree of agreement among repeated measurements from the same sample. Ensures reproducibility [5] [6]. | %RSD < 2.0% for repeatability [6]. |
| Accuracy | Closeness of the measured value to the true value. Assessed via recovery studies of spiked samples [5] [6]. | Recovery of 98-102% [6]. |
| Specificity | Ability to measure the analyte accurately in the presence of other components like impurities or matrix [5] [6]. | No interference from other peaks; peak purity confirmed [6]. |
| Linearity & Range | The ability to obtain results proportional to analyte concentration within a given range [5] [6]. | Correlation coefficient (R²) ≥ 0.99 [6]. |
| LOD & LOQ | Limit of Detection (lowest detectable amount) and Limit of Quantitation (lowest quantifiable amount with accuracy) [5] [6]. | LOD = 3x Signal-to-Noise LOQ = 10x Signal-to-Noise [6]. | | Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., temperature ±5°C, flow rate changes) [4] [6]. | Results remain within specified acceptance criteria [6]. |
The table below summarizes the available information for suberic anhydride and the type of data required for a comprehensive comparison.
| Information Category | Status for this compound | Data Found in Search Results |
|---|---|---|
| Basic Identification | Available | Chemical structure [1] [2], CAS number (10521-06-9) [3] [2] |
| Safety Data (MSDS) | Partially Available | Hazard codes, safe handling advice [3] |
| Quantitative Thermal Data | Not Available | Key data like melting point, decomposition temperature, and kinetic parameters are missing [3] [2]. |
| Experimental Protocols | Not Available | Methodologies for thermal analysis (e.g., TGA, DSC) specific to this compound are not provided. |
Should you need to establish the thermal stability data yourself, the general workflow for such a characterization would follow the logical path outlined in the diagram below.
| Property | Poly(Suberic Anhydride) | Poly(Azelaic Anhydride) | Poly(Sebacic Anhydride) | Poly(Dodecanedioic Anhydride) | Experimental Context |
|---|---|---|---|---|---|
| Molecular Weight (Mw) Control | Controllable & reproducible Mw | Controllable & reproducible Mw | Controllable & reproducible Mw | Controllable & reproducible Mw | Synthesis using 1 equivalent of acetic anhydride per carboxylic acid group [1]. |
| Polydispersity Index (PDI) | Low PDI | Low PDI | Low PDI | Low PDI | Use of 1 equivalent acetic anhydride resulted in reduced polydispersity versus excess acetic anhydride [1]. |
| Standard Deviation of Mw | Minimal | Minimal | Minimal | Minimal | Highly reproducible molecular weights with minimal standard deviation [1]. |
| Key Application Data | Data not specifically isolated in study | Data not specifically isolated in study | 14% drug release after 1 hour; 70% release over 24 hours (with Temozolamide) [1]. | Data not specifically isolated in study | In vitro drug release study demonstrating potential for controlled delivery [1]. |
The comparative data above comes from a specific and improved synthesis method. Here are the key methodological details.
While the specific polymer nanoparticles have shown promise in toxicity studies, handling the raw monomeric anhydrides requires care.
To help illustrate the process of developing and testing these drug carriers, the diagram below outlines the key workflow from polymer synthesis to final evaluation.
The available data, while not a direct "head-to-head" battle between the two, provides strong insights for researchers.
To build a more comprehensive comparison guide, you could focus on obtaining the following data:
Irritant